

"4-amino-N-methyl-N-phenylbenzenesulfonamide" synonyms and alternative names

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Compound of Interest

Compound Name:	4-amino-N-methyl-N-phenylbenzenesulfonamide
Cat. No.:	B185591

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An In-Depth Technical Guide to 4-amino-N-methyl-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist
Abstract

This technical guide provides a comprehensive overview of **4-amino-N-methyl-N-phenylbenzenesulfonamide**, a sulfonamide of interest in medicinal chemistry and synthetic applications. The document details its chemical identity, physicochemical properties, a proposed synthesis protocol, and discusses its potential applications based on the broader activities of the sulfonamide chemical class. This guide is intended to serve as a foundational resource for researchers and professionals in drug development, facilitating further investigation and utilization of this compound.

Introduction and Chemical Identity

4-amino-N-methyl-N-phenylbenzenesulfonamide is a member of the sulfonamide class of organic compounds, characterized by a sulfonyl group connected to an amine group. Its

structure, featuring a primary aromatic amine and a tertiary sulfonamide, makes it a versatile chemical intermediate and a potential scaffold for the development of novel therapeutic agents. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first commercially available antibiotics and continuing to be a key component in a wide array of drugs.

This guide will delve into the known characteristics of this specific molecule, providing a centralized resource for its scientific and technical data.

Nomenclature and Identification

A clear and unambiguous identification of a chemical entity is crucial for research and development. Below is a comprehensive table of identifiers for **4-amino-N-methyl-N-phenylbenzenesulfonamide**.

Identifier Type	Value	Source
IUPAC Name	4-amino-N-methyl-N-phenylbenzenesulfonamide	PubChem[1]
CAS Registry Number	63826-12-0	PubChem[1]
Molecular Formula	C ₁₃ H ₁₄ N ₂ O ₂ S	PubChem[1]
Molecular Weight	262.33 g/mol	PubChem[1]
ChEMBL ID	CHEMBL376389	PubChem[1]
NSC Number	210414	PubChem[1]

Synonyms and Alternative Names:[1]

- [(4-aminophenyl)sulfonyl]methylphenylamine
- Benzenesulfonamide, 4-amino-N-methyl-N-phenyl-
- 4-(N-phenyl-N-methylaminosulfonyl)aniline
- 4-amino-N-methyl-N-phenylbenzene-1-sulfonamide

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in both chemical reactions and biological systems. The following table summarizes the computed properties of **4-amino-N-methyl-N-phenylbenzenesulfonamide**.

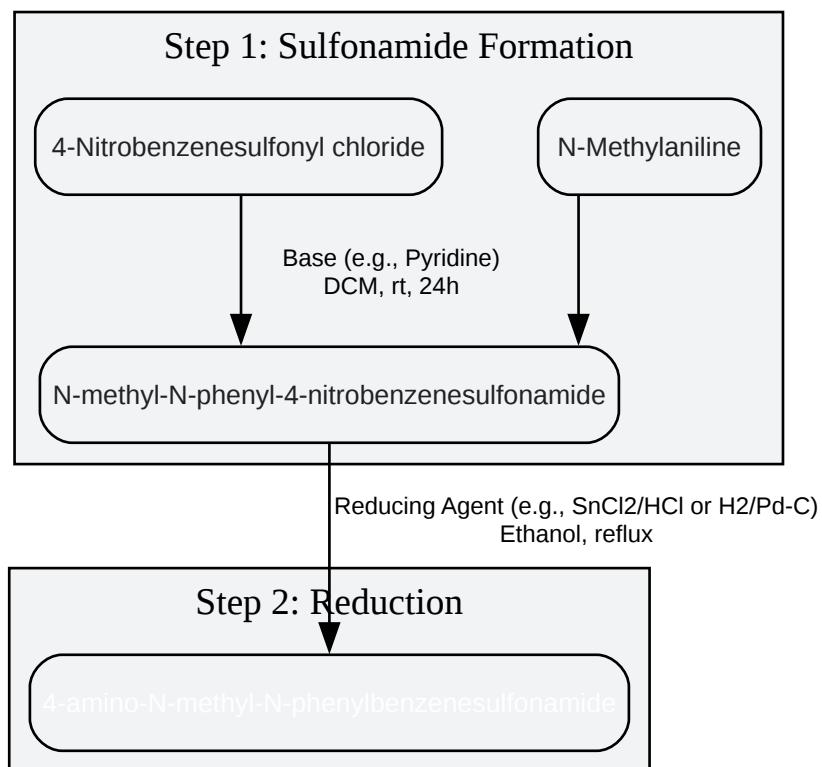
Property	Value	Source
Molecular Weight	262.33 g/mol	PubChem[1]
XLogP3	1.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
Exact Mass	262.07759887 Da	PubChem[1]
Topological Polar Surface Area	58.9 Å ²	PubChem[1]
Heavy Atom Count	18	PubChem[1]

Synthesis and Manufacturing

While a specific, detailed experimental protocol for the synthesis of **4-amino-N-methyl-N-phenylbenzenesulfonamide** is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous sulfonamides. The synthesis is conceptually a two-step process: the formation of a sulfonamide bond followed by the reduction of a nitro group.

Proposed Synthetic Pathway

A logical approach to the synthesis of **4-amino-N-methyl-N-phenylbenzenesulfonamide** involves the reaction of 4-nitrobenzenesulfonyl chloride with N-methylaniline, followed by the reduction of the nitro group to a primary amine.



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Caption: Proposed two-step synthesis of **4-amino-N-methyl-N-phenylbenzenesulfonamide**.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-methyl-N-phenyl-4-nitrobenzenesulfonamide

- To a solution of N-methylaniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 24 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated solution of sodium bicarbonate, and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-methyl-N-phenyl-4-nitrobenzenesulfonamide.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of **4-amino-N-methyl-N-phenylbenzenesulfonamide**

- Dissolve the N-methyl-N-phenyl-4-nitrobenzenesulfonamide from Step 1 in ethanol.
- Add a reducing agent such as tin(II) chloride (SnCl_2) and concentrated hydrochloric acid (HCl), or perform catalytic hydrogenation with hydrogen gas and a palladium on carbon (Pd/C) catalyst.
- If using SnCl_2/HCl , heat the mixture to reflux and stir until the reaction is complete (as monitored by TLC).
- Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the product.
- Filter the precipitate, wash with water, and dry to obtain the final product, **4-amino-N-methyl-N-phenylbenzenesulfonamide**.
- Further purification can be achieved by recrystallization.

Potential Applications in Research and Drug Development

While specific biological activities for **4-amino-N-methyl-N-phenylbenzenesulfonamide** are not widely reported, its structural motifs suggest several areas of potential application, primarily as a chemical intermediate or a scaffold in medicinal chemistry.

As a Chemical Intermediate

The primary amino group on the phenyl ring is a versatile functional handle for further chemical modifications. It can undergo a variety of reactions, including:

- Acylation: To form amides, which are common in many drug molecules.

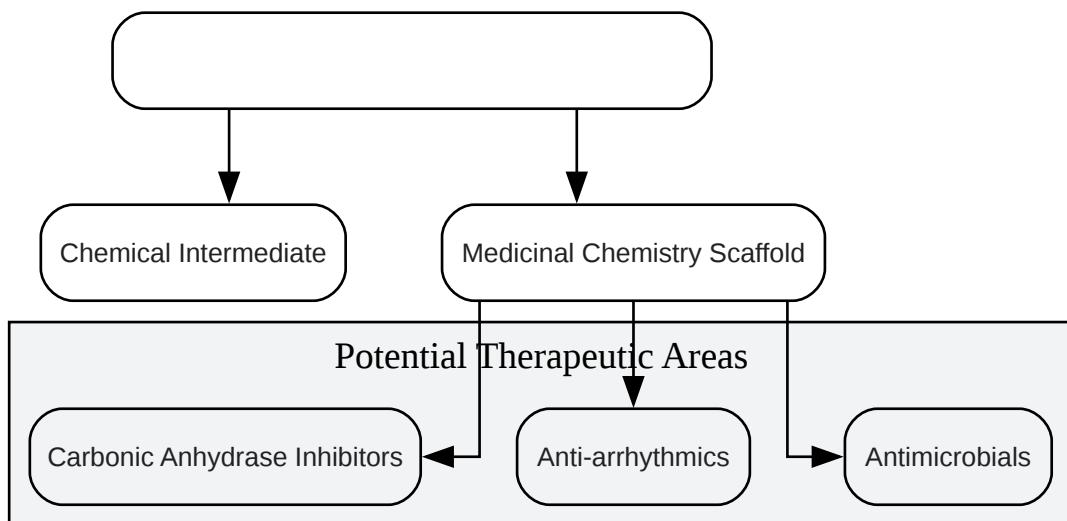
- Sulfenylation: To introduce a second sulfonamide group.
- Diazotization: To form a diazonium salt, which can then be converted into a wide range of other functional groups.

This versatility makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

As a Scaffold in Medicinal Chemistry

The benzenesulfonamide core is a well-established pharmacophore. Many drugs across different therapeutic areas contain this moiety. Based on the activities of structurally related compounds, **4-amino-N-methyl-N-phenylbenzenesulfonamide** could serve as a starting point for the development of:

- Carbonic Anhydrase Inhibitors: The primary sulfonamide group is a key feature of many carbonic anhydrase inhibitors, which are used to treat glaucoma, epilepsy, and other conditions.[2]
- Anti-arrhythmic Agents: A US patent describes a series of 4-amino benzenesulfonamides with anti-arrhythmic properties, suggesting that this structural class has potential in cardiovascular drug discovery.[3]
- Antimicrobial Agents: The sulfonamide class of drugs originated with the discovery of their antibacterial properties. While resistance is an issue with older sulfonamides, the development of new derivatives remains an active area of research.



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Sources

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